N,9-Diphenyl-9H-carbazol-2-amine

Catalog No.
S3390665
CAS No.
1427316-55-9
M.F
C24H18N2
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,9-Diphenyl-9H-carbazol-2-amine

CAS Number

1427316-55-9

Product Name

N,9-Diphenyl-9H-carbazol-2-amine

IUPAC Name

N,9-diphenylcarbazol-2-amine

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-22-21-13-7-8-14-23(21)26(24(22)17-19)20-11-5-2-6-12-20/h1-17,25H

InChI Key

ZHVOQKHZCNGWET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5
  • Organic Light-Emitting Diodes (OLEDs): Carbazole-based molecules are known for their excellent hole-transporting properties, which are crucial for efficient OLED operation. The presence of two phenyl groups (benzene rings) on N,9-Diphenyl-9H-carbazol-2-amine might further enhance these properties, making it a candidate for investigation in OLED research [].

N,9-Diphenyl-9H-carbazol-2-amine is an organic compound with the molecular formula C24H18N2C_{24}H_{18}N_{2} and a molecular weight of approximately 334.42 g/mol. It belongs to the family of carbazole derivatives, which are known for their unique electronic properties and potential applications in organic electronics and materials science. The compound features a carbazole backbone, which consists of a fused ring system containing nitrogen, contributing to its electronic characteristics.

The structure of N,9-Diphenyl-9H-carbazol-2-amine includes two phenyl groups attached to the nitrogen atom at the 9-position of the carbazole ring, enhancing its stability and potentially influencing its reactivity and biological activity .

There is no scientific literature available on the mechanism of action of NDPA. Carbazole derivatives can possess various properties depending on their structure, and some have been studied for their potential applications in organic light-emitting diodes (OLEDs) due to their ability to transport charges []. However, the specific mechanism of action for NDPA remains unknown.

Typical of carbazole derivatives. These include:

  • Electrophilic Substitution Reactions: The presence of electron-donating phenyl groups can facilitate electrophilic substitution on the aromatic rings.
  • Reduction Reactions: The compound can undergo reduction reactions under specific conditions, such as photoreduction, where it acts as a single-electron reductant due to its electron-rich nature .
  • Cross-Coupling Reactions: N,9-Diphenyl-9H-carbazol-2-amine can be utilized in cross-coupling reactions with various boronic acids in the presence of palladium catalysts to form more complex structures .

Research indicates that N,9-Diphenyl-9H-carbazol-2-amine exhibits several biological activities. It has been studied for its potential as an inhibitor of various cytochrome P450 enzymes, including CYP1A2 and CYP3A4, which are crucial in drug metabolism . Additionally, some studies suggest that carbazole derivatives may have applications in treating conditions such as obesity by acting as neuropeptide Y antagonists .

The synthesis of N,9-Diphenyl-9H-carbazol-2-amine can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of 9H-carbazole with an appropriate aniline derivative under acidic or basic conditions.
  • Bromination and Substitution: Starting from brominated carbazole derivatives, nucleophilic substitution with phenyl groups can yield the desired amine product.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions allows for the introduction of phenyl groups onto the carbazole framework efficiently .

N,9-Diphenyl-9H-carbazol-2-amine has several notable applications:

  • Organic Electronics: Due to its favorable electronic properties, it is used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Fluorescent Materials: The compound's ability to emit fluorescence makes it suitable for use in various optoelectronic applications.
  • Pharmaceuticals: Its biological activity suggests potential roles in drug development, particularly in targeting metabolic pathways .

Studies on N,9-Diphenyl-9H-carbazol-2-amine indicate interactions with various biological systems. It has been shown to inhibit specific cytochrome P450 enzymes, which play a significant role in drug metabolism and clearance. This inhibition can lead to altered pharmacokinetics for co-administered drugs, highlighting the importance of interaction studies in pharmacology .

N,9-Diphenyl-9H-carbazol-2-amine shares structural similarities with other carbazole derivatives. Below are some similar compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
3,6-DiphenylcarbazoleC24H18NC_{24}H_{18}NKnown for its high thermal stability and photostability
3-(N,N-Dimethylamino)-9H-carbazoleC17H19N3C_{17}H_{19}N_{3}Exhibits enhanced solubility and fluorescence properties
3-AcetylcarbazoleC13H11NC_{13}H_{11}NUsed as a precursor in synthesizing more complex compounds
3-Bromo-N,N-diphenylcarbazoleC24H18BrNC_{24}H_{18}BrNUseful for electrophilic substitution reactions

The uniqueness of N,9-Diphenyl-9H-carbazol-2-amine lies in its specific arrangement of substituents that enhance its electronic properties while maintaining biological activity relevant for pharmaceutical applications.

XLogP3

6.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

334.146998583 g/mol

Monoisotopic Mass

334.146998583 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-04-14

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